molecular formula C27H24N4O5S2 B11594663 3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11594663
M. Wt: 548.6 g/mol
InChI Key: NQKVQCQCJGUTCG-JCMHNJIXSA-N
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Description

The compound “3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and functional groups that may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable aldehyde with a thiourea derivative under acidic conditions.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This step often involves cyclization reactions using appropriate starting materials such as 2-aminopyridine and a β-keto ester.

    Coupling Reactions: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidinone core, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential use as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it could act by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrido[1,2-a]pyrimidinones: Compounds with a similar pyrido[1,2-a]pyrimidinone core.

    Dimethoxyphenyl Derivatives: Compounds containing the 3,4-dimethoxyphenyl group.

Uniqueness

This compound is unique due to the combination of its structural elements, which may confer distinct biological activities and chemical reactivity. The presence of both a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core in a single molecule is relatively rare, providing a unique scaffold for further functionalization and study.

Properties

Molecular Formula

C27H24N4O5S2

Molecular Weight

548.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24N4O5S2/c1-34-20-9-8-17(14-21(20)35-2)10-12-31-26(33)22(38-27(31)37)15-19-24(28-16-18-6-5-13-36-18)29-23-7-3-4-11-30(23)25(19)32/h3-9,11,13-15,28H,10,12,16H2,1-2H3/b22-15-

InChI Key

NQKVQCQCJGUTCG-JCMHNJIXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)SC2=S)OC

Origin of Product

United States

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